

An In-depth Technical Guide on the Toxicological Profile of Disulfoton Sulfone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disulfoton sulfone*

Cat. No.: *B150065*

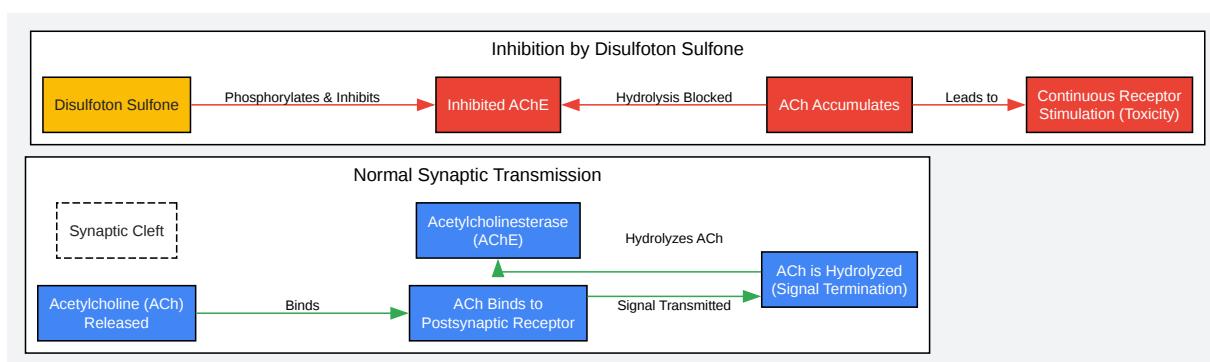
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfoton is a systemic organophosphate insecticide and acaricide, formerly used to control sucking insects on a variety of crops.^[1] In biological systems and the environment, disulfoton undergoes metabolic oxidation to form several metabolites, including disulfoton sulfoxide and **disulfoton sulfone**.^{[2][3]} These oxidative metabolites are often more potent inhibitors of acetylcholinesterase (AChE) and more toxic than the parent compound.^[4] **Disulfoton sulfone** is recognized as a stable and persistent metabolite.^[4] This technical guide provides a comprehensive overview of the toxicological profile of **disulfoton sulfone**, focusing on its mechanism of action, toxicokinetics, and various toxicity endpoints. The information is intended for researchers, scientists, and professionals involved in toxicology and drug development.

Mechanism of Action: Cholinesterase Inhibition


Like its parent compound, the primary mechanism of toxicity for **disulfoton sulfone** is the inhibition of acetylcholinesterase (AChE), an essential enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) at cholinergic synapses.^[2]

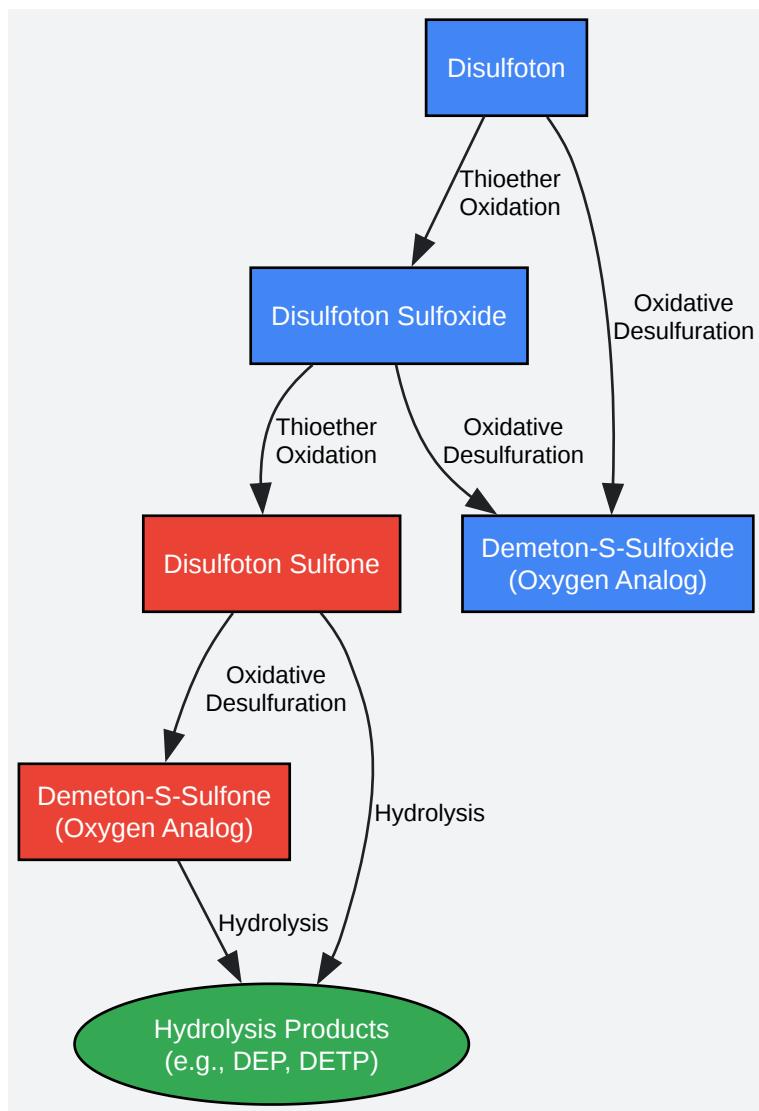
The process involves:

- Phosphorylation: **Disulfoton sulfone**, as an organophosphate, phosphorylates the serine hydroxyl group at the active site of AChE.^[2]

- Enzyme Inactivation: This phosphorylation forms a stable, covalent bond that inactivates the enzyme, preventing it from breaking down acetylcholine.[2][5]
- Acetylcholine Accumulation: The inactivation of AChE leads to the accumulation of acetylcholine in the synaptic cleft.[2]
- Overstimulation of Receptors: The excess acetylcholine continuously stimulates muscarinic and nicotinic receptors, leading to a state of cholinergic crisis. This manifests as a wide array of symptoms, including excessive salivation, lacrimation, urination, defecation, muscle tremors, convulsions, and ultimately, respiratory failure.[2][6]

Studies have shown that the oxidative metabolites of disulfoton, including the sulfone, are more potent inhibitors of AChE than disulfoton itself.[4][7]

[Click to download full resolution via product page](#)


Caption: Inhibition of Acetylcholinesterase by **Disulfoton Sulfone**.

Toxicokinetics and Metabolism

Absorption, Distribution, Metabolism, and Excretion (ADME)

- Absorption: Disulfoton is readily and extensively absorbed through the gastrointestinal tract following oral exposure.[8]

- Distribution: After absorption, disulfoton and its metabolites are primarily distributed to the liver, with lower levels found in the kidneys, blood, fat, skin, muscle, and brain.[8]
- Metabolism: The liver is the main site for the metabolic activation of disulfoton.[8] The metabolism occurs via three primary pathways:
 - Oxidation of the thioether sulfur to form disulfoton sulfoxide and subsequently **disulfoton sulfone**.
 - Oxidative desulfuration of the thiono sulfur to produce the oxygen analogs (oxons), such as demeton-S-sulfoxide and demeton-S-sulfone.
 - Hydrolysis of the P-S-C linkage.[8] In rats, **disulfoton sulfone** was identified as a metabolite in the liver, although it was not recovered 120 minutes after exposure, suggesting it is further metabolized or distributed.[8]
- Excretion: The primary route of excretion for disulfoton and its metabolites is via the urine, with smaller amounts eliminated in the feces and expired air.[8]

[Click to download full resolution via product page](#)

Caption: Metabolic activation pathway of Disulfoton.

Toxicological Profile

While much of the available toxicological data pertains to the parent compound, disulfoton, studies have indicated that the metabolites, including **disulfoton sulfone**, are often responsible for the observed toxicity and can exhibit greater potency.[4]

Acute Toxicity

Disulfoton and its metabolites are highly toxic via oral, dermal, and inhalation routes.[1] An oral toxicity study in rats directly comparing disulfoton to its metabolites found that **disulfoton**

sulfone, disulfoton sulfoxide, demeton S-sulfoxide, and demeton S-sulfone all caused mortality and signs of toxicity at lower doses than the parent compound.[4]

Table 1: Acute Oral LD50 Values for Disulfoton and its Metabolites in Rats

Compound	Sex	LD50 (mg/kg)	Reference
Disulfoton	Female	2.0	[9]
	Male	>2.0	[9]
Disulfoton Sulfone	Female	1.24	[9]
	Male	>1.24	[9]
Disulfoton Sulfoxide	Female	1.7	[9]
	Male	>1.7	[9]
Demeton-S Sulfone	Female	1.10	[9]

|| Male | >1.10 | [9] |

Note: These data highlight the high acute toxicity of the metabolites, with female rats generally showing greater sensitivity.

Subchronic and Chronic Toxicity

Long-term exposure studies on disulfoton provide insight into the potential effects of its persistent metabolites like the sulfone. In 2-year feeding studies, disulfoton did not cause hematological effects in rats, mice, or dogs.[4] However, effects on organ weights (spleen, liver, kidney) were observed in rats, and cholinesterase inhibition was a consistent finding across studies.[1]

Table 2: No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) from Chronic Oral Studies of Disulfoton

Species	Duration	NOAEL	LOAEL	Endpoint	Reference
Rat	2 years	1 ppm (diet) (~0.05 mg/kg/day)	-	No significant toxicological effects	[9]
Dog	2 years	1 ppm (diet) (~0.025 mg/kg/day)	-	No significant toxicological effects	[9]
Rat (Wistar)	3 weeks (Inhalation)	0.02 mg/m ³	0.5 mg/m ³	Red blood cell AChE inhibition	[10]

| Rat (Fischer-344) | 13 weeks (Inhalation) | 0.16 mg/m³ | 1.4 mg/m³ | Red blood cell & brain AChE inhibition | [10] |

Genotoxicity

Disulfoton has demonstrated mutagenic potential in bacterial studies.[1] It is classified as a mutagen in some bacterial test systems, indicating a potential for genotoxic effects.[1] This suggests that its metabolites, including **disulfoton sulfone**, may also possess genotoxic properties.

Carcinogenicity

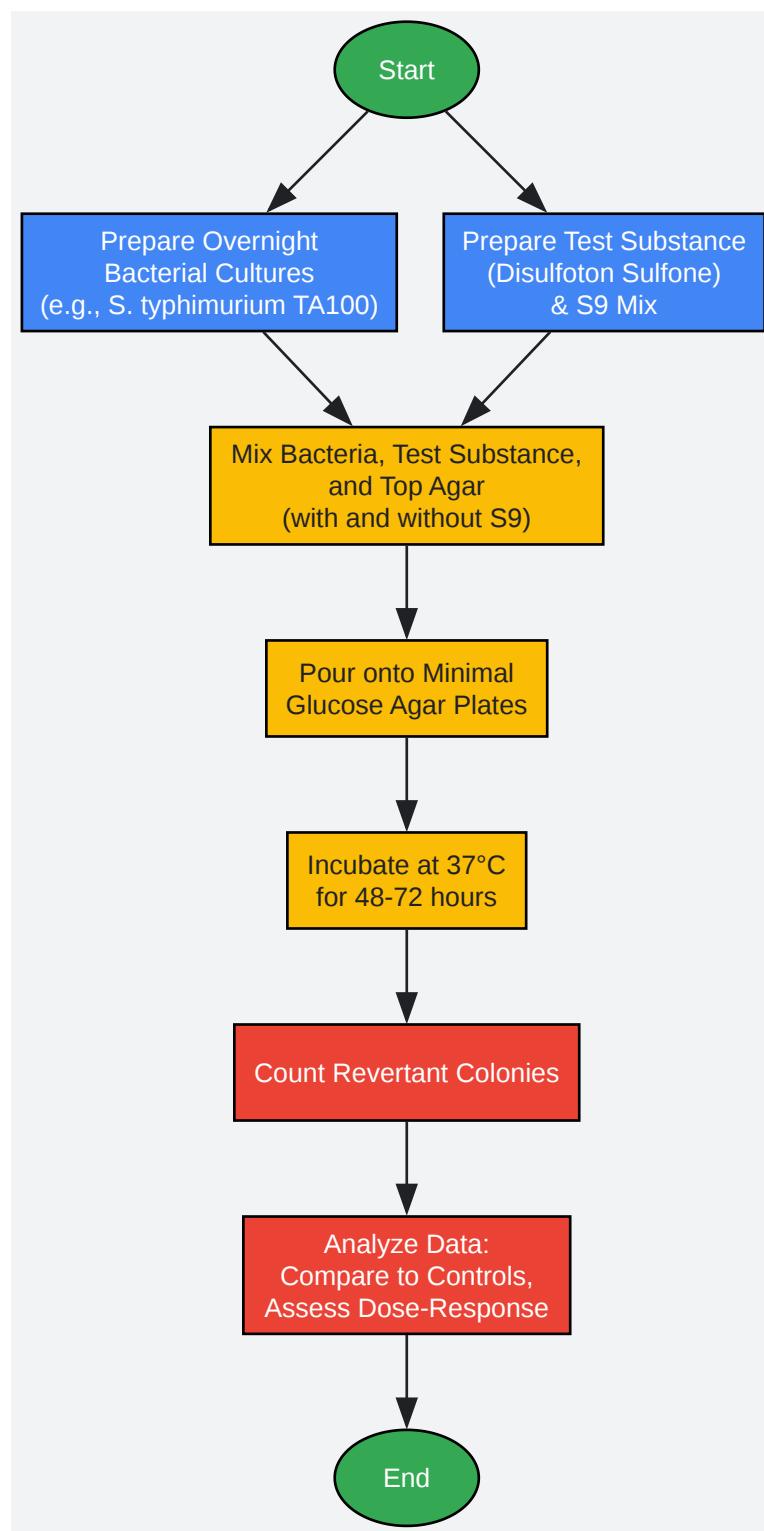
There is no evidence to suggest that disulfoton is carcinogenic.[1] Long-term feeding studies in rats and mice did not show a significant increase in tumor incidence.[4] Disulfoton has not been classified for carcinogenic effects by the International Agency for Research on Cancer (IARC) or the Department of Health and Human Services (DHHS).[4]

Reproductive and Developmental Toxicity

Studies on the parent compound, disulfoton, have indicated potential for reproductive and developmental effects, typically at doses that also cause maternal toxicity. In a rat reproduction study, a dose of 0.5 mg/kg/day resulted in reduced litter sizes and a lower pregnancy rate.[1]

Developmental studies in rats noted incomplete bone development in fetuses at high doses, which was considered a result of maternal toxicity.[1][6]

Experimental Protocols


The following are representative protocols for key toxicological assays based on OECD guidelines.

Acute Oral Toxicity Study (Adapted from OECD 401)

- Objective: To determine the median lethal dose (LD50) of a test substance after a single oral administration.
- Test System: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strain), typically 8-12 weeks old. Both sexes are used.
- Procedure:
 - Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.[11]
 - Fasting: Animals are fasted overnight (food, but not water) prior to dosing.[11]
 - Dose Preparation: The test substance (**disulfoton sulfone**) is prepared in a suitable vehicle (e.g., corn oil).
 - Administration: The substance is administered in a single dose by oral gavage. At least three dose levels are used, with one group per dose level (typically 5 animals per sex per group). A control group receives the vehicle only.[11]
 - Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory systems, autonomic and CNS effects, and behavior patterns) and body weight changes for at least 14 days.[11]
 - Necropsy: All animals (those that die during the study and survivors at termination) are subjected to a gross necropsy.[11]
 - Data Analysis: The LD50 is calculated using a standard statistical method (e.g., Probit analysis).

Bacterial Reverse Mutation (Ames) Test (Adapted from OECD 471)

- Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in amino acid-requiring strains of *Salmonella typhimurium* and/or *Escherichia coli*.
[\[12\]](#)
- Test System: Histidine-requiring (*S. typhimurium*) or tryptophan-requiring (*E. coli*) bacterial strains (e.g., TA98, TA100, TA1535, TA1537, WP2 uvrA).
[\[12\]](#)
[\[13\]](#)
- Procedure:
 - Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 mix, a rat liver homogenate) to detect pro-mutagens.
 - Dose Range Finding: A preliminary test is conducted to determine the appropriate concentration range and to assess cytotoxicity.
 - Plate Incorporation Method: a. To 2.0 mL of molten top agar, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test substance solution (at one of at least five concentrations), and 0.5 mL of S9 mix or buffer.
[\[14\]](#) b. The mixture is vortexed and poured onto a minimal glucose agar plate (selective medium).
[\[15\]](#)
 - Controls: Negative (vehicle) and positive controls (known mutagens) are run concurrently.
[\[14\]](#)
 - Incubation: Plates are incubated at 37°C for 48-72 hours.
[\[13\]](#)
 - Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies, typically at least a two-fold increase over the negative control.

[Click to download full resolution via product page](#)

Caption: General workflow for the Bacterial Reverse Mutation (Ames) Test.

Chronic Toxicity Bioassay (Adapted from OECD 452)

- Objective: To characterize the toxicological profile of a substance following prolonged and repeated exposure over a major portion of the test species' lifespan.[16]
- Test System: Rodents, typically rats. At least 20 animals of each sex per group are used.[17]
- Procedure:
 - Dose Groups: At least three dose levels of the test substance and a concurrent control group are used.[16]
 - Administration: The substance is administered daily, typically mixed in the diet, for a period of 12-24 months.[16][17]
 - In-life Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.
 - Clinical Pathology: Blood and urine samples are collected at interim periods (e.g., 3, 6, 12 months) and at termination for hematology and clinical chemistry analysis.[18]
 - Ophthalmology: Eye examinations are performed before the study and at termination.
 - Termination and Pathology: At the end of the study, all surviving animals are euthanized. A full gross necropsy is performed, and organs are weighed. A comprehensive set of tissues from all animals is collected, preserved, and examined histopathologically.[18]
 - Data Analysis: Data are analyzed for treatment-related effects on survival, clinical signs, body weight, food consumption, clinical pathology, organ weights, and pathology findings. A No-Observed-Adverse-Effect-Level (NOAEL) is determined.[17]

Summary and Conclusion

Disulfoton sulfone is a primary and highly toxic metabolite of the organophosphate insecticide disulfoton. Its toxicity is driven by the potent and irreversible inhibition of acetylcholinesterase, leading to a cholinergic crisis. Toxicokinetic studies show that disulfoton is rapidly metabolized in the liver to the sulfone and other oxidative products, which are then excreted primarily in the urine.[8]

Quantitative data from acute toxicity studies in rats confirm that **disulfoton sulfone** is more acutely toxic than its parent compound.^[9] While specific long-term studies on the sulfone are limited, chronic exposure to disulfoton consistently results in cholinesterase inhibition and effects on organ weights.^[1] Current evidence does not suggest that disulfoton or its metabolites are carcinogenic, but positive results in bacterial assays indicate a potential for genotoxicity.^{[1][4]} This technical profile underscores the importance of considering the metabolic activation of parent compounds when assessing toxicological risk, as metabolites like **disulfoton sulfone** can be the primary drivers of toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. EXTOXNET PIP - DISULFOTON [extoxnet.orst.edu]
- 2. Disulfoton - Wikipedia [en.wikipedia.org]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. waterboards.ca.gov [waterboards.ca.gov]
- 5. Disulfoton | C8H19O2PS3 | CID 3118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ADEQUACY OF THE DATABASE - Toxicological Profile for Disulfoton - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 265. Disulfoton (WHO Pesticide Residues Series 3) [inchem.org]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. 332. Disulfoton (WHO Pesticide Residues Series 5) [inchem.org]
- 10. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. nib.si [nib.si]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. vivotecnia.com [vivotecnia.com]

- 15. biosafe.fi [biosafe.fi]
- 16. oecd.org [oecd.org]
- 17. Chronic toxicity tests (OECD 452: 2018). - IVAMI [ivami.com]
- 18. Chronic Toxicity OECD 452 - Toxicology IND Services [toxicology-ind.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Toxicological Profile of Disulfoton Sulfone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150065#disulfoton-sulfone-toxicological-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com